

JNJ-49095397 (RV568): An In-Depth Technical Profile on p38 MAPK Alpha Selectivity

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Compound of Interest		
Compound Name:	JNJ-49095397	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) inhibitor **JNJ-49095397**, also known as RV568. The document focuses on its selectivity for the p38 MAPK alpha (p38 α) isoform, presenting available quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

JNJ-49095397 (RV568) is a narrow-spectrum, inhaled kinase inhibitor developed for the treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). It exhibits potent anti-inflammatory effects by targeting key kinases involved in inflammatory signaling cascades. Notably, **JNJ-49095397** is characterized by its selectivity for the α and γ isoforms of p38 MAPK and also demonstrates inhibitory activity against the SRC family member, hematopoietic cell kinase (HCK)[1]. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines, and its inhibition is a promising therapeutic strategy for a variety of inflammatory conditions.

Quantitative Selectivity Profile

The inhibitory activity of **JNJ-49095397** has been quantified against several kinases, highlighting its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. While data for p38 α and p38 γ are available, values for the p38 β



and p38 δ isoforms are not readily found in publicly accessible literature, indicating a gap in the comprehensive selectivity profiling of this compound.

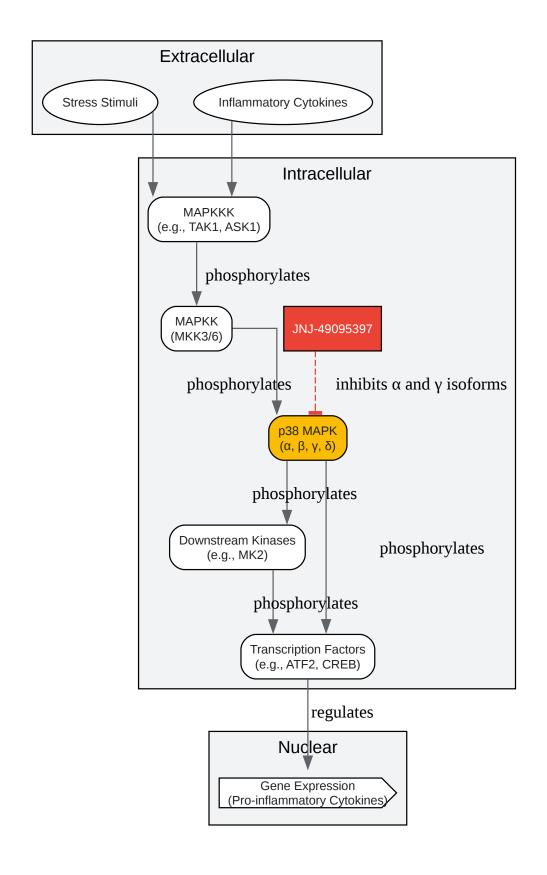
Kinase Target	IC50 (nM)
p38 ΜΑΡΚ α	5[1][2]
р38 МАРК β	Data not available
р38 МАРК у	40[1][2]
р38 МАРК δ	Data not available
HCK	52

Caption: In vitro inhibitory potency of **JNJ-49095397** against target kinases.

Signaling Pathway and Mechanism of Action

The p38 MAPK signaling pathway is a tiered cascade of protein kinases that plays a central role in cellular responses to stress and inflammation. The pathway is typically initiated by extracellular stimuli, such as cytokines or environmental stressors, which activate a MAP kinase kinase (MAPKKK). This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK can then phosphorylate various downstream targets, including other kinases and transcription factors, leading to the production of inflammatory mediators. **JNJ-49095397** exerts its anti-inflammatory effects by inhibiting the kinase activity of p38α and p38γ, thereby blocking this signaling cascade.





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Caption: The p38 MAPK signaling cascade and the inhibitory action of JNJ-49095397.



Experimental Protocols

Detailed experimental protocols for determining the kinase selectivity of **JNJ-49095397** are not publicly available. However, based on standard practices in the field, the following sections describe representative methodologies for biochemical and cellular assays that are commonly used to characterize p38 MAPK inhibitors.

Biochemical Kinase Inhibition Assay (In Vitro)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 value of **JNJ-49095397** against purified p38 MAPK isoforms and other kinases.

Materials:

- Recombinant human p38 MAPK α, β, γ, δ enzymes
- Kinase substrate (e.g., ATF2 peptide)
- ATP
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- JNJ-49095397 stock solution in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

 Compound Dilution: Prepare a serial dilution of JNJ-49095397 in DMSO. A typical starting concentration range for screening is 100 μM to 1 nM.

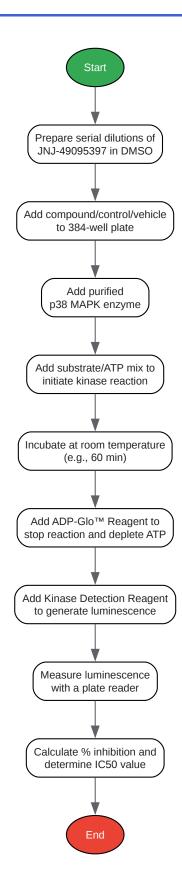
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- Assay Plate Setup: Add 1 μL of the diluted test compound, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO) to the wells of a 384-well plate.
- Enzyme Addition: Add 2 μL of diluted kinase to each well. The optimal enzyme concentration should be empirically determined to ensure the reaction is within the linear range.
- Reaction Initiation: Add 2 μ L of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).





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Caption: General experimental workflow for a biochemical kinase inhibition assay.



Cellular p38 MAPK Phosphorylation Assay (In Situ)

This assay measures the ability of a compound to inhibit the activation of p38 MAPK within a cellular context by quantifying the levels of phosphorylated p38.

Objective: To determine the cellular potency of **JNJ-49095397** in inhibiting p38 MAPK phosphorylation.

Materials:

- Human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant epithelial cell line like BEAS-2B)
- Cell culture medium and supplements
- Stimulant (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))
- JNJ-49095397 stock solution in DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and mouse anti-total p38 MAPK
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Western blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, transfer apparatus, chemiluminescent substrate, and imaging system)

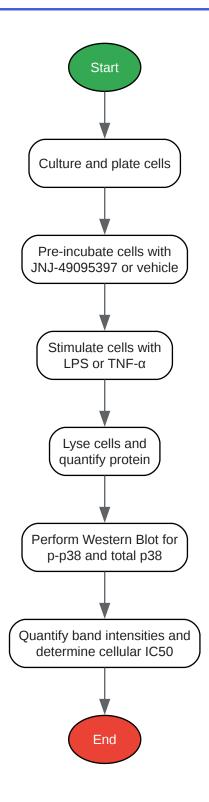
Procedure:

- Cell Culture and Plating: Culture cells to an appropriate density and plate them in multi-well plates. Allow cells to adhere overnight.
- Compound Pre-incubation: Pre-treat the cells with various concentrations of JNJ-49095397
 or vehicle control for a specified time (e.g., 1-2 hours).



- Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α) for a time known to induce robust p38 MAPK phosphorylation (e.g., 15-30 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
 - Incubate the membrane with primary antibodies against phospho-p38 and total p38.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample. Determine the concentration of JNJ-49095397 that causes 50% inhibition of p38 phosphorylation (IC50) by plotting the normalized phospho-p38 levels against the inhibitor concentration.





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Caption: Workflow for a cellular p38 MAPK phosphorylation assay.

Conclusion



JNJ-49095397 (RV568) is a potent and selective inhibitor of p38 MAPK α and p38 MAPK γ , as well as HCK. Its narrow-spectrum kinase inhibition profile makes it a promising candidate for the treatment of inflammatory diseases. The provided quantitative data, while incomplete for the entire p38 MAPK family, demonstrates a clear preference for the α and γ isoforms. The detailed experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of **JNJ-49095397** and other novel kinase inhibitors. Further studies to fully elucidate its selectivity across the human kinome and to understand the clinical implications of its specific targeting profile are warranted.

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